molecular formula C12H11N3O2 B11786229 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11786229
M. Wt: 229.23 g/mol
InChI Key: ACBGFNMCDUULBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 1708080-58-3) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a molecular weight of 229.24 and has the molecular formula C12H11N3O2 . Its structure incorporates both a pyrimidine and a pyridine ring, making it a valuable scaffold for constructing more complex molecules. Researchers primarily value this compound as a key intermediate in the synthesis of potential therapeutic agents. The presence of a carboxylic acid functional group allows for further derivatization, such as forming amide bonds, which is a common strategy in lead optimization . The pyridine and pyrimidine rings are privileged structures in medicinal chemistry, often found in molecules with biological activity, suggesting its utility in developing kinase inhibitors or other targeted therapies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound sealed in a dry environment at room temperature.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-ethyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c1-2-10-14-7-9(12(16)17)11(15-10)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,16,17)

InChI Key

ACBGFNMCDUULBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amidinopyridine with Ethyl 2,2-Diformylacetate

In a seminal approach, 4-amidinopyridine hydrochloride reacts with ethyl 2,2-diformylacetate under basic conditions to form the pyrimidine core. Sodium ethoxide in anhydrous ethanol facilitates this reaction at reflux temperatures (6 hours), yielding ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate as an intermediate. Key parameters include:

ParameterValue
SolventAnhydrous ethanol
BaseSodium ethoxide (590 mg)
TemperatureReflux (78–82°C)
Reaction Time6 hours
Yield15%

Post-reaction workup involves dichloromethane-water extraction, drying over Na₂SO₄, and crystallization from ethanol. The low yield (15%) highlights challenges in side-product formation, necessitating optimization.

Optimization of Intermediate Synthesis

Patent data reveals advanced methods for synthesizing related intermediates, such as ethyl 2-cyano-2-(pyridin-4-yl)acetate, which inform strategies for improving efficiency.

Enhanced Cyanoacetate Synthesis

A Chinese patent (CN103483244A) details the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate from 4-chloropyridine hydrochloride and ethyl cyanoacetate. Seven embodiments demonstrate yield improvements through controlled conditions:

EmbodimentTemperatureTimeYield
160°C170 min87.5%
280°C160 min89.8%
360°C140 min86.4%
490°C120 min85.9%
570°C170 min78.2%
660°C180 min81.6%
780°C150 min82.5%

Optimal performance occurs at 80°C for 160 minutes (89.8% yield). Post-reaction steps include ethyl acetate extraction, Na₂SO₄ drying, and solvent evaporation. Nuclear magnetic resonance (NMR) data confirm product identity:

  • ¹H-NMR (CDCl₃) : δ 4.136 (s, 2H), 7.086–7.101 (d, 2H), 8.257–8.396 (d, 2H).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step involves saponifying the ethyl ester to the carboxylic acid. While direct data on this compound is limited, analogous compounds provide mechanistic insights.

Base-Catalyzed Ester Hydrolysis

For ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate, hydrolysis under alkaline conditions (e.g., NaOH or KOH in aqueous ethanol) cleaves the ester group to yield the carboxylic acid. Typical conditions include:

  • Base : 2–3 eq NaOH

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60–80°C

  • Time : 4–8 hours

The product is isolated via acidification (HCl) and recrystallization.

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) : δ 1.46 (t, 3H, J=7.3 Hz), 4.48 (q, 2H, J=7.3 Hz), 8.35 (d, 2H, J=5.9 Hz), 8.82 (d, 2H, J=5.9 Hz), 9.38 (s, 2H).

  • Mass Spectrometry (FAB) : m/z 230 (M+H)+ for the ethyl ester intermediate.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) confirms >95% purity for intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Pharmaceuticals

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has been identified as a lead compound for drug development due to its biological activity. It shows promise in targeting various diseases, particularly through its interactions with enzymes and receptors:

  • Anti-inflammatory Activity : Studies demonstrate that derivatives of this compound exhibit significant inhibition of COX-2 enzyme activity, comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The compound has shown effectiveness against multidrug-resistant bacterial strains, indicating its potential as an antimicrobial agent .

Agrochemicals

The compound's structural features allow it to be utilized in the synthesis of agrochemicals. Its potential applications include:

  • Development of herbicides and pesticides due to its biological activity against plant pathogens.

Organic Synthesis

In organic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its reactivity facilitates various synthetic pathways, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the pyridine ring, allowing for further functionalization .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Electron-donating groups enhance anti-inflammatory and anticancer activities.
  • The specific ethyl substitution pattern influences solubility and bioavailability compared to similar compounds .

Anti-inflammatory Study

A study involving carrageenan-induced paw edema in rats evaluated the anti-inflammatory effects of compounds related to 2-Ethyl-4-(pyridin-4-yl)pyrimidine. Results indicated that these compounds exhibited anti-inflammatory effects comparable to indomethacin, with IC₅₀ values indicating potent COX inhibition .

Anticancer Efficacy

In vitro testing on A549 lung cancer cells revealed that modifications to the carboxylic acid group could enhance cytotoxic effects while minimizing harm to healthy cells. This suggests potential applications in cancer therapeutics .

Antimicrobial Resistance

Research highlighted the efficacy of this compound against resistant strains of bacteria such as Staphylococcus aureus, suggesting its potential use in treating infections caused by multidrug-resistant pathogens .

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Ethyl groups (C₂H₅) at position 2 increase hydrophobicity compared to methyl (CH₃) .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (5-COOH) offers hydrogen-bonding capacity, while esters (e.g., 5-COOEt) improve membrane permeability .

Comparative Yields and Purity:

  • Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is synthesized via nucleophilic aromatic substitution with >90% yield .
  • 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides are prepared in "good overall yields" (exact % unspecified) .

Physicochemical Properties

Property This compound 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid 2-Ethyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Solubility (Polar Solvents) High (due to pyridine and COOH) Moderate Low (CF₃ reduces polarity)
LogP ~1.2* ~0.8* ~2.5*
Melting Point Not reported Not reported Not reported

*Estimated using substituent contributions.

Biological Activity

2-Ethyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Characteristics

  • Chemical Formula : C12H12N2O2
  • Molecular Weight : 220.24 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an ethyl group and a pyridine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains such as E. coli and S. aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0227 µM
This compoundS. aureusNot specified

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

  • Mechanism : It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8, indicating a complex role in inflammation regulation .
StudyInhibition Percentage (after 4 hours)
Compound comparison with Indomethacin43.17%

Anticancer Potential

Pyrimidine derivatives have been highlighted for their anticancer properties:

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) .
Cell LineIC50 Value (µg/mL)
A54940.54
H460Not specified

The biological activity of this compound can be attributed to several mechanisms:

  • Nitric Oxide Production : The compound may enhance nitric oxide (NO) production, which plays a crucial role in mediating tumoricidal and bactericidal actions in macrophages .
  • Cytokine Modulation : It influences the expression of cytokines involved in inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the biological activities of similar pyrimidine derivatives:

  • A study reported that pyrimidine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, supporting the potential of this compound as an antimicrobial agent .
  • Another investigation highlighted the anti-inflammatory effects of related compounds, demonstrating their efficacy in reducing paw edema in animal models compared to standard anti-inflammatory drugs like Indomethacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.